1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-1,2,3-triazole-4-carboxamide
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Description
1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C11H10N6O and its molecular weight is 242.242. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been reported to have a wide range of pharmaceutical interest due to their antitrypanosomal activity , antischistosomal activity , and other activities such as HMG-CoA reductase inhibitors , COX-2 selective inhibitors , AMP phosphodiesterase inhibitors , KDR kinase inhibitors , selective peripheral benzodiazepine receptor ligaments , antimicrobial agents , and as antianxiety agents .
Mode of Action
For instance, pyrazolo[1,5-a]pyrimidines, which share a similar structure, have been shown to inhibit key enzymes in biochemical reactions .
Biochemical Pathways
For example, pyrazolo[1,5-a]pyrimidines have been reported to inhibit HMG-CoA reductase, a key enzyme in the mevalonate pathway that is responsible for the synthesis of cholesterol .
Pharmacokinetics
The compound’s photophysical properties have been studied, and it has been found that electron-donating groups at position 7 on the fused ring improve both the absorption and emission behaviors .
Result of Action
Compounds with similar structures have been reported to have a wide range of biological activities, including antitrypanosomal activity , antischistosomal activity , and antimicrobial activity .
Action Environment
It is known that the compound’s photophysical properties can be tuned, suggesting that its optical behavior could potentially be influenced by environmental factors .
Properties
IUPAC Name |
1-methyl-N-pyrazolo[1,5-a]pyridin-5-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O/c1-16-7-10(14-15-16)11(18)13-8-3-5-17-9(6-8)2-4-12-17/h2-7H,1H3,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKASGMKNVIJARH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC3=CC=NN3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.